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Lactocin 27: A Bacteriocin from Lactobacillus
helveticus
Lactocin 27 is a bacteriocin produced by the homofermentative bacterium Lactobacillus

helveticus strain LP27. Bacteriocins are ribosomally synthesized antimicrobial peptides that can

inhibit the growth of closely related bacterial species.

Background and Mechanism of Action
Lactocin 27 exhibits a bacteriostatic effect, primarily targeting protein synthesis in susceptible

bacteria.[1] Unlike some bacteriocins that cause cell lysis by forming pores in the membrane,

Lactocin 27 does not lead to the leakage of UV-absorbing material. However, it does disrupt ion

homeostasis, causing an efflux of potassium ions and an influx of sodium ions.[1] The

bacteriocin adsorbs nonspecifically to various bacterial species, regardless of their

susceptibility, although the existence of specific receptors has not been entirely ruled out.[1]

Quantitative Data
While a comprehensive table of Minimum Inhibitory Concentration (MIC) values across a wide

range of bacteria is not extensively documented in a single source, the antimicrobial spectrum

of Lactobacillus helveticus strains, including those producing bacteriocins, has been

investigated. The activity is often highest against other lactic acid bacteria.
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Table 1: Antimicrobial Spectrum of Lactobacillus helveticus Culture and its Cell-Free

Supernatant (CFS)

Indicator Strain
Inhibition Zone (mm) by
Culture

Inhibition Zone (mm) by
CFS

Staphylococcus aureus 15.3 ± 0.6 12.7 ± 0.6

Escherichia coli 13.7 ± 0.6 11.3 ± 0.6

Salmonella sp. 14.0 ± 1.0 11.7 ± 0.6

Listeria monocytogenes 16.0 ± 1.0 13.3 ± 0.6

Data adapted from studies on

the antimicrobial activity of

Lactobacillus helveticus

strains.[2]

Experimental Protocols
A general protocol for the production and purification of bacteriocins from Lactobacillus species

can be adapted for Lactocin 27.[3][4][5][6][7]

Culture and Harvesting:Lactobacillus helveticus LP27 is cultured in a suitable broth medium

(e.g., MRS broth) under optimal conditions for growth and bacteriocin production. The cells

are then removed by centrifugation to obtain the cell-free supernatant.

Ammonium Sulfate Precipitation: The bacteriocin in the supernatant is precipitated by the

gradual addition of ammonium sulfate to a high saturation level (e.g., 70-80%). The mixture

is incubated at 4°C to allow for complete precipitation.

Centrifugation and Resuspension: The precipitated protein, including the bacteriocin, is

collected by centrifugation. The pellet is then redissolved in a minimal amount of a suitable

buffer (e.g., phosphate buffer).

Chromatography: The resuspended solution is subjected to one or more chromatography

steps for further purification. This may include ion-exchange chromatography followed by gel

filtration or reverse-phase HPLC.
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Activity Assay: Throughout the purification process, fractions are tested for antimicrobial

activity using an agar well diffusion assay against a sensitive indicator strain, such as

Lactobacillus helveticus LS18.

An overnight culture of the indicator bacterium is used to inoculate a soft agar overlay.

Wells are made in the agar, and a defined volume of the purified or partially purified Lactocin

27 is added to each well.

The plates are incubated under appropriate conditions to allow for the growth of the indicator

strain.

The diameter of the zone of inhibition around each well is measured to quantify the

antimicrobial activity.[3]

Workflow Diagram
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Workflow for the production and purification of Lactocin 27.

Pep27: A Signal Peptide from Streptococcus
pneumoniae
Pep27 is a 27-amino acid signal peptide from Streptococcus pneumoniae that has been shown

to possess antimicrobial properties. It is involved in the bacterium's own autolysis and

virulence.

Background and Mechanism of Action
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Pep27 exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its

mode of action is distinct from many other antimicrobial peptides. It penetrates the bacterial

membrane through an energy-independent pathway without causing significant membrane

damage. Once inside the bacterial cell, Pep27 activates protein phosphatase activity. This

activation leads to physiological changes that are ultimately responsible for the antibacterial

effect. A mutant of S. pneumoniae lacking Pep27 showed reduced virulence, suggesting its

importance in the bacterium's pathogenicity.[2][8]

Quantitative Data
The antimicrobial activity of Pep27 and its analogs has been evaluated against various

bacterial strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of Pep27 for Streptococcus pneumoniae

Penicillin
Susceptibility

MIC Range (µg/mL)
MIC at which 50%
of isolates are
inhibited (µg/mL)

MIC at which 90%
of isolates are
inhibited (µg/mL)

Susceptible 0.008 - 0.064 0.03 0.06

Intermediate 0.125 - 1 0.25 1

Resistant ≥ 2 2 4

Data adapted from

studies on penicillin

susceptibility of S.

pneumoniae, which is

relevant to the context

of Pep27's origin.[9]

[10]

Experimental Protocols
The activation of protein phosphatase by Pep27 can be measured using a colorimetric assay

with p-nitrophenyl phosphate (pNPP) as a substrate.[11][12][13][14][15]
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Preparation of Cell Lysate: Bacterial cells are treated with Pep27, and a cell lysate is

prepared.

Assay Reaction: The cell lysate is incubated with a solution of pNPP in a suitable buffer.

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

Stopping the Reaction: The reaction is stopped by adding a strong base (e.g., NaOH), which

also develops the color of the product.

Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm. An

increase in absorbance in the presence of Pep27 indicates activation of protein

phosphatase.
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Mechanism of action of Pep27.

DHA27: An Artemisinin Derivative and Antibiotic
Sensitizer
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DHA27 is a derivative of artemisinin that does not have direct antibacterial activity but acts as a

sensitizing agent, enhancing the efficacy of other antibiotics, particularly aminoglycosides,

against resistant bacteria.

Background and Mechanism of Action
DHA27 has been shown to potentiate the effect of tobramycin against tobramycin-resistant

Pseudomonas aeruginosa. The primary mechanism of this sensitization is the inhibition of the

mRNA expression of aminoglycoside-modifying enzymes (AMEs). AMEs are a major cause of

clinical resistance to aminoglycosides. By reducing the expression of these enzymes, DHA27

allows tobramycin to reach its ribosomal target and exert its bactericidal effect.

Quantitative Data
The synergistic effect of DHA27 and tobramycin has been quantified using the fractional

inhibitory concentration index (FICI). A FICI of ≤ 0.5 is indicative of synergy.

Table 3: Synergistic Activity of DHA27 and Tobramycin against Pseudomonas aeruginosa

Strain

MIC of
Tobramycin
alone
(µg/mL)

MIC of
DHA27
alone
(µg/mL)

MIC of
Tobramycin
in
combinatio
n (µg/mL)

MIC of
DHA27 in
combinatio
n (µg/mL)

FICI

PA

ATCC27853
256 >1024 64 64 0.28

Data from a

study on the

antibacterial

sensitization

effect of

DHA27.

In vivo studies in a mouse sepsis model have also demonstrated the efficacy of the

combination therapy, showing a reduction in bacterial load in the spleen and lungs.[5]
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Experimental Protocols
This protocol is used to quantify the effect of DHA27 on the expression of AME genes.[16][17]

[18][19][20]

Bacterial Culture and Treatment:P. aeruginosa is cultured to the mid-logarithmic phase and

then treated with sub-inhibitory concentrations of DHA27 and/or tobramycin.

RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA

purification kit.

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating

genomic DNA.

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme and random primers.

qPCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for

the AME genes of interest and a reference housekeeping gene. The relative expression of

the AME genes is calculated using the ΔΔCt method.

This assay can be used to assess whether DHA27 affects the accumulation of other drugs in

bacterial cells, which can be an indicator of effects on efflux pumps. Daunorubicin is a

fluorescent molecule that can be used as a proxy for other drugs.

Bacterial Culture and Treatment: Bacteria are grown and treated with DHA27.

Incubation with Daunorubicin: The treated bacteria are then incubated with a fixed

concentration of daunorubicin for a specific period.

Washing: The cells are washed to remove extracellular daunorubicin.

Flow Cytometry: The fluorescence of individual bacterial cells is measured using a flow

cytometer. An increase in fluorescence in DHA27-treated cells would suggest increased drug

accumulation.

Logical Relationship Diagram
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Synergistic mechanism of DHA27 with tobramycin.
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Interleukin-27 (IL-27): An Immunomodulatory
Cytokine
Interleukin-27 is a pleiotropic cytokine with both pro- and anti-inflammatory properties that plays

a complex role in the host immune response to microbial infections.

Background and Mechanism of Action
IL-27 is a heterodimeric cytokine that signals through a receptor complex composed of IL-27Rα

(WSX-1) and gp130. This signaling primarily activates the JAK/STAT pathway, leading to the

phosphorylation of STAT1 and STAT3. The functional consequences of IL-27 signaling are

context-dependent. It can promote pro-inflammatory responses in some cells (e.g., monocytes)

while having anti-inflammatory effects in others (e.g., macrophages). In the context of bacterial

infections, IL-27 has been shown to negatively regulate some antimicrobial effector functions,

such as phagolysosomal acidification and oxidative burst.[12][21] This can lead to impaired

bacterial clearance and increased bacterial loads in some infection models.[3][11][12][21][22]

[23]

Quantitative Data
The effect of IL-27 on bacterial clearance has been studied in vivo using IL-27Rα knockout

mice.

Table 4: Effect of IL-27 Signaling on Bacterial Load in a Neonatal Sepsis Model
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Mouse Genotype
Bacterial Load
(CFU/mL) in Spleen

Bacterial Load
(CFU/mL) in Liver

Bacterial Load
(CFU/mL) in Kidney

Wild-Type (WT) ~1 x 10^7 ~1 x 10^6 ~1 x 10^5

IL-27Rα Knockout

(KO)
~1 x 10^5 ~1 x 10^4 ~1 x 10^3

Approximate values

adapted from a study

on neonatal sepsis,

demonstrating

improved bacterial

clearance in the

absence of IL-27

signaling.[22]

Experimental Protocols
This protocol is used to detect the activation of the JAK/STAT pathway by IL-27.[8][24][25][26]

[27]

Cell Culture and Stimulation: Immune cells (e.g., macrophages or T cells) are cultured and

then stimulated with IL-27 for various time points.

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration of the cell lysates is determined.

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to

prevent non-specific antibody binding.
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Antibody Incubation: The membrane is incubated with a primary antibody specific for

phosphorylated STAT1 (p-STAT1). After washing, it is incubated with a secondary antibody

conjugated to an enzyme (e.g., HRP).

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is

detected to visualize the p-STAT1 bands. The membrane is often stripped and re-probed

with an antibody for total STAT1 as a loading control.

Signaling Pathway Diagram
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IL-27 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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